4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide
Description
4-(4-Chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide is a piperazine-derived compound characterized by a 4-chlorophenyl group at the piperazine core and a carboxamide linker to a cyclopentylamino ethyl moiety. This structure places it within a class of molecules designed for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The 4-chlorophenyl group is a common pharmacophore in compounds targeting receptor binding and metabolic stability, while the cyclopentylamino moiety may influence lipophilicity and bioavailability .
Properties
Molecular Formula |
C18H25ClN4O2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H25ClN4O2/c19-14-5-7-16(8-6-14)22-9-11-23(12-10-22)18(25)20-13-17(24)21-15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,20,25)(H,21,24) |
InChI Key |
HZZJTPBHFDOVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 1-(2-oxoethyl)piperazine in the presence of a base to form the desired product. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Therapeutic Applications
The primary applications of this compound are found in the development of treatments for various medical conditions, particularly in neuroscience and psychopharmacology. Some notable applications include:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is often associated with serotonin receptor modulation, which is crucial for antidepressant activity .
- Anxiolytic Effects : The compound may also have potential as an anxiolytic agent. Studies on related piperazine derivatives suggest that they can modulate anxiety-related behaviors through interactions with neurotransmitter systems .
- Neuroprotective Properties : Preliminary studies indicate that this compound could provide neuroprotection against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .
- Antipsychotic Potential : Given its structural similarities to known antipsychotic agents, there is interest in evaluating its efficacy in managing symptoms of schizophrenia and other psychotic disorders .
Case Studies
Several studies have investigated the pharmacological effects of this compound and its analogs:
- Study on Antidepressant Effects :
- Neuroprotective Study :
- Pharmacokinetic Profile Analysis :
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The para -chloro substitution (4-Cl) in the target compound and A6 contrasts with meta -substituted analogs (e.g., 3-Cl in ), which may alter receptor binding affinity and metabolic stability.
- Side Chain Variations: The cyclopentylamino group distinguishes the target compound from analogs with cyclohexylamino () or triazolylamino () substituents.
- Pharmacophore Integration: Compounds like 7 () and Compound 4 () demonstrate that integrating the 4-chlorophenyl group into heterocyclic systems (e.g., thiazolidinone, thiazole) enhances antimicrobial or P-gp inhibitory activity.
Pharmacological Activity Comparison
Antimicrobial Activity
- Compound 7 (): Exhibits potent antibacterial activity (MIC = 1.86 µM/mL) due to the 4-nitrobenzylidene-thiazolidinone motif. The 4-chlorophenyl group likely contributes to target specificity.
- Compound 5b (): A 2-thioxoimidazolidinone derivative with a 4-chlorophenylamino group shows antibacterial activity (MIC = 25 mg/mL against S. aureus and P. aeruginosa).
Enzyme and Transporter Modulation
- Compound 4 (): A piperazine-thiazole hybrid with a 4-chlorophenyl group acts as a P-gp inhibitor, increasing paclitaxel bioavailability by 56–106.6%.
- 3i (): A cyclohexylamino-piperazine carboxamide inhibits carbonic anhydrase, though the target compound’s cyclopentyl group may confer distinct selectivity.
Structural-Activity Relationships (SAR)
- Chlorophenyl Position : Para-substitution (4-Cl) is prevalent in active antimicrobial agents (), whereas meta-substitution (3-Cl) is less explored pharmacologically.
- Aminoalkyl Side Chains: Cyclopentyl/cyclohexyl groups optimize lipophilicity, as seen in 3i () and the target compound. Smaller alkyl chains (e.g., ethyl in ) may reduce metabolic stability.
Biological Activity
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₇H₁₉ClN₄O₂
- Molecular Weight : 378.88 g/mol
- CAS Number : 606115-89-3
The biological activity of this compound can be attributed to its structural components, particularly the piperazine moiety, which is known for its diverse pharmacological effects. Piperazine derivatives often exhibit:
Biological Activity
The compound has been evaluated for various biological activities, including:
1. Antibacterial Activity
Research has demonstrated that piperazine derivatives possess antibacterial properties. In vitro studies have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
2. Enzyme Inhibition
The compound has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating the compound's potency compared to standard inhibitors .
3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, likely through the modulation of cellular pathways involved in cell survival and death.
Case Studies
Several studies have investigated the biological effects of similar piperazine derivatives:
- Study on Antibacterial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various piperazine derivatives for their antibacterial efficacy, highlighting their potential as new antimicrobial agents .
- Enzyme Inhibition Research : Another study focused on synthesizing piperazine-based compounds and assessing their AChE inhibitory activity, finding promising results that could lead to new treatments for neurodegenerative diseases .
- Cancer Therapeutics : Research into piperazine derivatives has shown potential in inducing apoptosis in various cancer cell lines, suggesting that modifications to the piperazine structure could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
